1-Bromobenzo[a]anthracene-7,12-dione
Description
Foundational Concepts of Polycyclic Aromatic Hydrocarbons (PAHs) in Organic Chemistry
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. nih.govd-nb.info These structures, consisting exclusively of carbon and hydrogen atoms, are known for their characteristic planarity and delocalized π-electron systems, which grant them unique stability and electronic properties. prepchem.com The simplest PAH is naphthalene (B1677914), with two fused benzene (B151609) rings, while larger structures include anthracene (B1667546) and phenanthrene. nih.gov PAHs are primarily formed from the incomplete combustion of organic materials, such as fossil fuels, wood, and tobacco. nih.govnih.gov They are ubiquitous in the environment and are also found in substances like coal tar and crude oil. nih.govmdpi.com In organic chemistry, PAHs are of significant interest due to their diverse reactivity, which includes electrophilic substitution, oxidation, and reduction reactions. nih.gov Their extended π-systems also lead to interesting photophysical properties, such as fluorescence. nih.gov
Significance of Anthraquinone (B42736) and Benzo[a]anthracene-7,12-dione Core Structures in Chemical Synthesis
Anthraquinone, a derivative of anthracene, is a fundamental quinone structure with a 9,10-dione configuration. nih.gov This core is of immense importance in chemical synthesis, primarily as a precursor for a vast array of dyes and pigments. mdpi.com The chemical stability of the anthraquinone scaffold, coupled with the reactivity of its ketone groups, allows for a wide range of chemical modifications. mdpi.comnih.gov These modifications are central to the production of vat dyes, which are crucial in the textile industry. mdpi.com
The benzo[a]anthracene-7,12-dione core structure is a more complex polycyclic aromatic quinone. This structure serves as a key building block in the synthesis of more intricate and functionally diverse molecules. Its extended aromatic system and the presence of the dione (B5365651) functionality make it a valuable intermediate in the development of new materials and compounds with specific electronic and biological properties. The synthesis of derivatives from this core allows for the fine-tuning of these properties. mdpi.com
Contextualization of Halogenated Polycyclic Aromatic Quinones in Advanced Chemical Research
The introduction of halogen atoms, such as bromine, onto the skeleton of polycyclic aromatic quinones creates a class of compounds known as halogenated polycyclic aromatic quinones. These compounds have garnered significant attention in advanced chemical research due to the profound impact of halogenation on the parent molecule's physicochemical properties. Halogenation can alter the electronic nature, reactivity, and biological activity of the quinone. prepchem.com For instance, the presence of a halogen can influence the molecule's ability to participate in charge-transfer interactions and can modify its redox potential. These changes are of interest in materials science for the development of organic semiconductors and in medicinal chemistry for the design of novel therapeutic agents. prepchem.com Halogenated PAHs are also studied for their environmental prevalence and persistence. rsc.org
Overview of Research Directions for 1-Bromobenzo[a]anthracene-7,12-dione
While specific research on this compound is not extensively documented, several research directions can be extrapolated based on the properties of related compounds. The introduction of a bromine atom at the 1-position is expected to influence the electronic properties and reactivity of the benzo[a]anthracene-7,12-dione core.
Potential research directions include:
Synthesis and Functionalization: Developing efficient and regioselective methods for the synthesis of this compound and exploring its further functionalization through cross-coupling reactions at the bromine site to create novel derivatives.
Materials Science: Investigating the solid-state packing and electronic properties of this compound and its derivatives for potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The halogen atom can influence intermolecular interactions, which are critical for charge transport.
Medicinal Chemistry: Exploring the biological activity of this compound. The parent benzo[a]anthracene is a known procarcinogen, and understanding how halogenation at a specific position alters its metabolic activation and interaction with biological macromolecules is a key area of toxicological and pharmacological research. ucl.ac.uk
Environmental Chemistry: Studying the environmental fate and transformation of this compound to understand its persistence, degradation pathways, and potential formation as a disinfection byproduct or from the atmospheric degradation of the parent PAH. nih.gov
Chemical Compound Data
Below are data tables for the parent compound, Benzo[a]anthracene-7,12-dione, and the subject of this article, this compound. Data for the latter is limited and some properties are inferred based on the parent compound.
Table 1: Physicochemical Properties of Benzo[a]anthracene-7,12-dione
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₀O₂ | d-nb.info |
| Molecular Weight | 258.27 g/mol | d-nb.info |
| CAS Number | 2498-66-0 | d-nb.info |
| Appearance | Yellow solid | nih.gov |
| Melting Point | 198-200 °C | nih.gov |
| Solubility | Insoluble in water | nih.gov |
Table 2: Physicochemical Properties of this compound
| Property | Value (Inferred where noted) | Source |
| Molecular Formula | C₁₈H₉BrO₂ | |
| Molecular Weight | 337.17 g/mol | |
| CAS Number | Not available | |
| Appearance | Likely a colored solid | Inferred |
| Melting Point | Expected to be higher than the parent compound | Inferred |
| Solubility | Likely insoluble in water, soluble in organic solvents | Inferred |
Detailed Research Findings
Detailed experimental research findings specifically for this compound are scarce in publicly available literature. However, research on related compounds provides valuable insights.
Synthesis of Bromoanthraquinones: The synthesis of bromoanthraquinones can be achieved through various methods, including the direct bromination of the parent anthraquinone or through multi-step synthetic routes involving the construction of the quinone ring from brominated precursors. For example, bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) is a key intermediate in the synthesis of many substituted bromoanthraquinones. d-nb.infonih.gov Another approach involves the oxidative cycloaddition of brominated thiophenes with naphthoquinones. mdpi.com The regioselective synthesis of brominated hydroxyanthraquinones has also been accomplished using Hauser annulation. nih.gov These methods could potentially be adapted for the synthesis of this compound.
Properties of Halogenated PAHs and Quinones: The introduction of a bromine atom into a PAH or quinone structure generally leads to an increase in molecular weight and can affect its planarity and intermolecular interactions. This can influence its physical properties such as melting point and solubility. The electronic properties are also significantly altered. The electron-withdrawing nature of the bromine atom can lower the energy levels of the molecular orbitals, which can be observed through changes in the UV-Vis absorption and fluorescence spectra. nih.gov Computational studies on other halogenated PAHs have been used to predict their reactivity and transformation products. nih.govnih.gov
Table 3: Spectroscopic Data for Benzo[a]anthracene-7,12-dione
| Spectroscopy | Key Features | Source |
| ¹H NMR | Complex aromatic signals | mdpi.com |
| ¹³C NMR | Multiple signals in the aromatic region, carbonyl signals | nih.gov |
| Mass Spectrometry | Molecular ion peak at m/z 258 | researchgate.net |
| IR Spectroscopy | Carbonyl stretching frequency | d-nb.info |
| UV-Vis Spectroscopy | Characteristic absorption bands in the UV and visible regions | d-nb.info |
Structure
2D Structure
3D Structure
Properties
CAS No. |
78302-28-0 |
|---|---|
Molecular Formula |
C18H9BrO2 |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
1-bromobenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C18H9BrO2/c19-14-7-3-4-10-8-9-13-16(15(10)14)18(21)12-6-2-1-5-11(12)17(13)20/h1-9H |
InChI Key |
DYGRLAHWVVQPJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=CC=C4Br)C=C3 |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Investigations of 1 Bromobenzo a Anthracene 7,12 Dione and Analogues
Mechanistic Pathways of Halogenation in Polycyclic Aromatic Quinones
The introduction of a halogen atom onto the aromatic framework of a polycyclic aromatic quinone, such as benzo[a]anthracene-7,12-dione, typically proceeds through an electrophilic aromatic substitution (SEAr) mechanism. This process is fundamental in synthetic organic chemistry for the functionalization of aromatic systems.
The reaction is generally initiated by the activation of a halogenating agent, such as molecular bromine (Br₂), with a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.org The catalyst polarizes the Br-Br bond, creating a more potent electrophile, often represented as a Br⁺ species or a complex like [Br-Br-FeBr₃]. This highly electrophilic species is then attacked by the electron-rich π-system of the quinone.
The regioselectivity of the halogenation is dictated by the electronic properties of the polycyclic quinone core. The existing carbonyl groups are electron-withdrawing and deactivate the ring to which they are attached. Therefore, electrophilic attack is directed towards the other, more electron-rich, aromatic rings. In the case of benzo[a]anthracene-7,12-dione, the substitution is expected to occur on the benzo ring system. The precise position of bromination, such as the C-1 position, is influenced by both steric factors and the relative stability of the resulting carbocation intermediate, known as the arenium ion or sigma complex. The resonance stabilization of this intermediate plays a crucial role in determining the final product. The reaction concludes with the deprotonation of the arenium ion, typically by the [FeBr₄]⁻ species, which regenerates the catalyst and restores the aromaticity of the ring, yielding the brominated product.
Recent synthetic methodologies have also explored alternative halogenating agents and conditions to achieve higher selectivity and milder reaction protocols. organic-chemistry.org
Photoreactivity and Photocyclization Mechanisms
The photoreactivity of polycyclic aromatic quinones, including their halogenated derivatives, is a field of significant interest due to their potential applications in photochemistry and materials science, as well as their role in environmental transformations of PAHs. Upon absorption of light, these molecules can be promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state.
For α-bromoanthraquinones, studies have shown that photolysis in alcoholic solvents can lead to the formation of debrominated 9,10-anthracenediol as a final product. oup.com This process is thought to occur through a sequence involving the formation of an α-bromo-9,10-anthracenediol intermediate, followed by photochemical dehydrobromination. The efficiency of this photoreduction is influenced by the nature of the lowest triplet state of the bromoanthraquinone. oup.com
While specific studies on the photocyclization of 1-Bromobenzo[a]anthracene-7,12-dione are not extensively documented in the reviewed literature, the general principles of photoreactions of halogenated PAHs can be considered. The presence of a bromine atom can influence the photophysical properties, such as the rates of intersystem crossing and the lifetimes of the excited states. acs.orgnih.gov Photocyclization reactions in related systems often involve the homolytic cleavage of the carbon-halogen bond, leading to the formation of a radical species that can then undergo intramolecular cyclization. The feasibility and pathway of such a reaction for this compound would depend on the specific reaction conditions and the stability of the intermediates formed.
Electron Transfer Processes and Redox Chemistry of Quinone Moieties
The quinone moiety is a well-established redox-active functional group, capable of undergoing reversible one- or two-electron reduction to form the corresponding semiquinone radical anion and dianion, respectively. This electron transfer capability is central to the chemical and biological activity of many quinones.
The redox potential of a quinone is a critical parameter that quantifies its ability to accept electrons. This potential is influenced by the electronic nature of the substituents on the aromatic ring system. nih.gov Electron-withdrawing groups, such as halogens, generally increase the redox potential, making the quinone a better electron acceptor. nih.gov This is due to the inductive effect of the halogen, which withdraws electron density from the π-system, thereby stabilizing the reduced species.
For polycyclic aromatic hydrocarbon o-quinones, redox cycling can be catalyzed by various enzymes. nih.gov This process involves the reduction of the quinone to a catechol, which can then be re-oxidized, often with the concomitant production of reactive oxygen species. The presence of metal ions can also play a significant role in the oxidation of the catechol intermediate. nih.gov
While specific experimental redox potential values for this compound were not found in the reviewed literature, computational studies on related systems have shown that the position of substitution significantly affects the redox potential. oup.com The introduction of a bromine atom at the 1-position of benzo[a]anthracene-7,12-dione is expected to increase its electron affinity and, consequently, its reduction potential compared to the unsubstituted parent compound.
Catalytic Reaction Mechanisms in Benzo[a]anthracene-7,12-dione Synthesis
The synthesis of the benzo[a]anthracene-7,12-dione core structure can be achieved through several catalytic methods, with the Diels-Alder reaction being a prominent strategy. This [4+2] cycloaddition reaction typically involves the reaction of a substituted 1,4-naphthoquinone (B94277) with a suitable diene.
One established method involves the reaction of 1,4-naphthoquinone with a substituted styrene (B11656) in the presence of an oxidizing agent like chloranil. The reaction proceeds via a Diels-Alder cycloaddition to form a tetrahydroanthracene (B13747835) intermediate, which is then aromatized to the final dione (B5365651). The catalyst's role is to facilitate the oxidation of the intermediate.
More advanced catalytic systems have been developed to improve the efficiency and regioselectivity of these syntheses. For instance, palladium-catalyzed tandem C-H activation/bis-cyclization reactions of propargylic carbonates with terminal alkynes have been reported for the construction of substituted tetracyclic benz[a]anthracene derivatives. beilstein-journals.orgfrontiersin.org The proposed mechanism for this transformation involves the initial oxidative addition of a Pd(0) catalyst to the propargylic carbonate, followed by a cascade of insertion and cyclization steps.
Another approach involves the cobalt-catalyzed [2+2+2] cyclotrimerization of alkynes. nih.gov This method allows for the construction of the anthracene (B1667546) core, which can then be oxidized to the corresponding dione. The synthesis of halogenated anthracenes has been achieved through halodesilylation of TMS-substituted cyclotrimerization products, followed by oxidation. nih.gov
The table below summarizes some of the catalytic methods used for the synthesis of benzo[a]anthracene-7,12-dione and its derivatives.
| Catalyst/Reagent | Reactants | Product Type | Reference |
| Chloranil | 1,4-Naphthoquinone, Styrene | Benzo[a]anthracene-7,12-dione | |
| Pd(OAc)₂/PPh₃ | Propargylic carbonate, Terminal alkyne | Substituted benz[a]anthracene | beilstein-journals.orgfrontiersin.org |
| CpCo(CO)₂ | Bis(propargyl)benzene, Bis(trimethylsilyl)acetylene | Halogenated anthracene | nih.gov |
Structure-Reactivity Relationships in Substituted Benzo[a]anthracene-7,12-diones
The reactivity of substituted benzo[a]anthracene-7,12-diones is intrinsically linked to their molecular structure, with the nature and position of the substituents playing a crucial role. The electronic effects of substituents, whether electron-donating or electron-withdrawing, can significantly influence the rates and outcomes of chemical reactions.
For electrophilic aromatic substitution reactions, electron-donating groups on the aromatic rings will generally increase the reaction rate, while electron-withdrawing groups will decrease it. The directing effect of the substituents also determines the position of further substitution.
In the context of nucleophilic attack, the presence of electron-withdrawing groups, such as the bromo substituent in this compound, can activate the quinone ring towards addition reactions. Studies on simpler benzoquinone systems have demonstrated that electron-withdrawing substituents, like chlorine, significantly enhance the reactivity towards nucleophiles such as thiols. nih.govnih.gov The rate constants for the reaction of chloro-substituted benzoquinones were found to be orders of magnitude higher than those for methyl-substituted (electron-donating) analogues. nih.gov
The following table illustrates the general effect of substituent electronic properties on the reactivity of quinones in different reaction types.
| Reaction Type | Effect of Electron-Withdrawing Groups (e.g., -Br) | Effect of Electron-Donating Groups (e.g., -CH₃) |
| Electrophilic Aromatic Substitution | Deactivating, slows down the reaction | Activating, speeds up the reaction |
| Nucleophilic Addition | Activating, enhances reactivity | Deactivating, reduces reactivity |
| Redox Potential | Increases the potential (better oxidant) | Decreases the potential (poorer oxidant) |
The photophysical properties of these molecules are also strongly influenced by their structure. The introduction of a bromine atom can lead to changes in the absorption and emission spectra, as well as the quantum yields of photochemical processes, due to the heavy-atom effect which can enhance intersystem crossing. acs.orgnih.gov
Theoretical and Computational Studies of Benzo a Anthracene 7,12 Dione Electronic Structure and Aromaticity
Density Functional Theory (DFT) Applications for Molecular and Electronic Properties
Ground-State Geometries and Electronic Structure
Computational studies on the parent molecule, benzo[a]anthracene-7,12-dione, have established that the molecule is nearly planar. ucl.ac.uk The introduction of a bromine atom at the 1-position is not expected to significantly alter this planarity. The C-Br bond will lie in the plane of the aromatic system. The electronic structure of the parent dione (B5365651) is characterized by a complex interplay of the fused aromatic rings and the electron-withdrawing quinone moiety.
Table 1: Expected Effects of Bromine Substitution on the Ground-State Properties of Benzo[a]anthracene-7,12-dione
| Property | Benzo[a]anthracene-7,12-dione | 1-Bromobenzo[a]anthracene-7,12-dione (Expected) |
| Planarity | Approximately planar ucl.ac.uk | Expected to remain largely planar |
| Electron Density | Delocalized π-system | Perturbed electron density due to inductive withdrawal and resonance donation from bromine |
| Bond Lengths | Alternating single and double bond character | Minor changes in bond lengths adjacent to the C-Br bond |
Aromaticity Indices and Ring Current Analysis (e.g., NICS)
Aromaticity is a fundamental concept in chemistry, and its quantification in polycyclic systems can be complex. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to assess the aromaticity of individual rings within a larger system. researchgate.net NICS values are calculated at the center of each ring; negative values typically indicate aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).
For benzo[a]anthracene-7,12-dione, the different rings are expected to exhibit varying degrees of aromaticity due to the influence of the quinone group. The terminal benzene (B151609) ring is likely to be the most aromatic. The introduction of a bromine atom at the 1-position would likely have a localized effect on the aromaticity of the ring to which it is attached. The electron-withdrawing nature of bromine could slightly decrease the aromaticity of the substituted ring. A quantitative relationship between aromaticity (as measured by NICS) and observable properties like ionization potentials and HOMO-LUMO gaps has been established for various aromatic oligomers. rsc.org
HOMO-LUMO Energy Gaps and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior, including its reactivity and spectroscopic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. frontiersin.org
For PAHs, the HOMO-LUMO gap generally decreases with increasing size of the π-conjugated system. researchgate.net The presence of the quinone functionality in benzo[a]anthracene-7,12-dione already influences its HOMO and LUMO energy levels compared to the parent hydrocarbon, benz[a]anthracene. The substitution with a bromine atom is expected to further modulate the HOMO-LUMO gap. Halogenation can have a significant impact on the electronic properties of aromatic molecules. ucl.ac.uk The introduction of bromine, an electronegative atom, is likely to lower the energy of both the HOMO and LUMO. The precise effect on the gap will depend on the relative stabilization of these orbitals. Studies on other halogenated aromatic systems could provide insights into the expected trend for this compound.
Table 2: General Trends in HOMO-LUMO Gaps for Substituted PAHs
| Substitution | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |
| Electron-donating groups | Generally increases | Generally increases | May decrease or increase |
| Electron-withdrawing groups | Generally decreases | Generally decreases | May decrease or increase |
| Halogens (e.g., Bromine) | Expected to decrease | Expected to decrease | The net effect on the gap can vary ucl.ac.uk |
Ab Initio and Semi-Empirical Methods for Computational Chemistry
While DFT is a powerful tool, other computational methods also find application in studying molecules like this compound. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties but are computationally more demanding. These methods can be used to benchmark DFT results for smaller, related systems.
Semi-empirical methods, on the other hand, are much faster than DFT and can be used to study very large systems or to perform preliminary conformational searches. However, their accuracy is generally lower due to the use of parameters derived from experimental data. For a molecule of this size, a combination of methods is often employed, with semi-empirical or DFT methods used for initial geometry optimizations and conformational analysis, followed by more accurate DFT or ab initio calculations for electronic properties.
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems. nih.gov For a relatively rigid molecule like this compound, MD simulations can be used to explore its interactions with other molecules, such as solvents or biological macromolecules.
By employing a force field, which is a set of parameters describing the potential energy of the system, MD simulations can model the movements of atoms over time. This allows for the investigation of properties such as solvation free energies and the dynamics of aggregation. The development of accurate force fields for halogenated hydrocarbons can be challenging but is crucial for reliable simulations. unipi.it MD simulations can provide insights into how these molecules behave in condensed phases, which is essential for understanding their environmental fate and biological interactions.
Prediction of Spectroscopic Parameters via Quantum Chemical Approaches
Quantum chemical methods are instrumental in predicting and interpreting various spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption peaks in UV-Vis spectra. The NIST Chemistry WebBook provides experimental UV/Visible spectral data for the parent compound, benzo[a]anthracene-7,12-dione, which could serve as a basis for comparison with theoretical predictions. nist.govnist.gov
Advanced Spectroscopic Characterization Techniques for Benzo a Anthracene 7,12 Diones
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 1-Bromobenzo[a]anthracene-7,12-dione, offering detailed insights into its carbon framework and the electronic influence of the bromine substituent.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation and Substituent Effects
The ¹H and ¹³C NMR spectra of this compound are interpreted by comparison with the well-documented spectra of the parent compound, Benzo[a]anthracene-7,12-dione. researchgate.net For the parent quinone, the aromatic protons resonate in the downfield region, typically between δ 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic rings and the electron-withdrawing nature of the carbonyl groups.
The introduction of a bromine atom at the C1 position induces significant changes in the chemical shifts of the neighboring protons and carbons. Bromine, being an electronegative and deshielding substituent, is expected to cause a downfield shift for the proton at C2. The magnitude of this shift is influenced by both inductive and anisotropic effects. Conversely, the protons on the other rings may experience minor upfield or downfield shifts depending on their spatial proximity to the bromine atom.
In the ¹³C NMR spectrum, the carbon atom directly bonded to the bromine (C1) will exhibit a characteristic chemical shift, typically in the range of δ 110-130 ppm. The carbonyl carbons (C7 and C12) are expected to resonate at the most downfield region of the spectrum, usually above δ 180 ppm, due to the strong deshielding effect of the double-bonded oxygen atoms. The remaining aromatic carbons will appear in the δ 120-140 ppm range.
Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Proton | Expected Chemical Shift (ppm) | Comments |
|---|---|---|
| H-2 | Downfield shift compared to parent | Due to deshielding by adjacent bromine |
| H-3 | Minor shift | |
| H-4 | Minor shift | |
| H-5 | Downfield shift | Peri-effect from C4-C5 bond |
| H-6 | Downfield shift | Proximity to carbonyl group |
Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Carbon | Expected Chemical Shift (ppm) | Comments |
|---|---|---|
| C-1 | 110-130 | Directly attached to bromine |
| C-2 to C-6a | 120-140 | Aromatic carbons |
| C-7 | >180 | Carbonyl carbon |
| C-7a to C-11a | 120-140 | Aromatic carbons |
| C-12 | >180 | Carbonyl carbon |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY spectra would show correlations between adjacent protons, such as H-2 and H-3, H-3 and H-4, and so on, which is crucial for tracing the connectivity within the individual aromatic rings.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It is instrumental in assigning the chemical shifts of the protonated carbons in the molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides valuable information about the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the quinone moiety, typically appearing in the range of 1660-1680 cm⁻¹. The exact position of this band is sensitive to the electronic effects of substituents on the aromatic rings. The C-Br stretching vibration is expected to appear in the fingerprint region, usually between 500 and 600 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to a series of bands in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The aromatic C=C stretching vibrations are typically strong in the Raman spectrum. SERS (Surface-Enhanced Raman Spectroscopy) can be particularly useful for enhancing the Raman signals of anthracene (B1667546) derivatives. nih.gov
Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H stretch | 3000-3100 | Medium to Weak |
| C=O stretch (quinone) | 1660-1680 | Strong |
| Aromatic C=C stretch | 1400-1600 | Medium to Strong |
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in its structural confirmation.
The electron ionization (EI) mass spectrum of the parent compound, Benzo[a]anthracene-7,12-dione, shows a prominent molecular ion peak (M⁺) at m/z 258. nist.gov For this compound, the molecular ion peak would be expected at m/z 336 and 338, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
The fragmentation pattern is characteristic of stable aromatic quinones. The initial fragmentation often involves the successive loss of two molecules of carbon monoxide (CO), leading to the formation of a dibromobiphenylene radical cation.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Comments |
|---|---|---|
| [M]⁺ | 336, 338 | Molecular ion with bromine isotopes |
| [M-CO]⁺ | 308, 310 | Loss of one CO molecule |
| [M-2CO]⁺ | 280, 282 | Loss of two CO molecules |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of this compound. The spectrum of the parent dione (B5365651) exhibits several absorption bands corresponding to π→π* and n→π* transitions. nist.gov
The introduction of the bromine atom, a chromophore with lone pairs of electrons, is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system. The fine vibrational structure often observed in the spectra of polycyclic aromatic hydrocarbons may also be affected.
Table 5: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound
| Transition Type | Expected Wavelength Range (nm) |
|---|---|
| n→π* | 400-500 |
X-ray Diffraction Crystallography for Solid-State Molecular Structure and Crystal Packing
An X-ray crystal structure of this compound would provide accurate bond lengths, bond angles, and torsion angles. It would also reveal the nature of intermolecular interactions, such as π-π stacking and halogen bonding, which govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the material.
Table 6: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzo[a]anthracene-7,12-dione |
| 1,12-dimethylbenz[a]anthracene |
| Carbon monoxide |
Molecular Planarity and Deviations
This minor deviation from planarity is attributed to steric interactions within the molecule. A notable interaction occurs between the oxygen atom of the carbonyl group at position 12 (O(12)) and the hydrogen atom at position 1 (H(1)). ucl.ac.uk This close contact leads to a C(1)-C(12b)-C(12a)-C(12) torsion angle of 7.3(5) degrees, indicating a slight out-of-plane twisting. ucl.ac.uk
For This compound , the introduction of a bulky bromine atom at the 1-position is expected to significantly enhance these steric strains. The larger van der Waals radius of bromine compared to hydrogen would lead to a more pronounced interaction with the carbonyl oxygen at position 12. This increased steric hindrance would likely result in a greater deviation from planarity for the entire molecule, with a larger torsion angle and potentially more significant twisting between the aromatic rings.
Bond Length and Angle Analysis
The bond lengths and angles within the carbon skeleton of Benzo[a]anthracene-7,12-dione, as determined by X-ray crystallography, provide insight into the degree of aromaticity and electronic delocalization. ucl.ac.uk The presence of the two carbonyl groups at positions 7 and 12 significantly influences the geometry of the C ring. ucl.ac.uk
In the parent dione, the bonds adjacent to the carbonyl groups, namely C(6a)-C(7), C(7)-C(7a), C(11a)-C(12), and C(12)-C(12a), are elongated, with an average length of 1.485 Å, which is characteristic of C(sp²)-C(sp²) single bonds. ucl.ac.uk Conversely, the C(7a)-C(11a) and C(6a)-C(12a) bonds are shorter than in other benz[a]anthracene derivatives. ucl.ac.uk This pattern suggests a reduced aromatic character and a more localized double bond character within the C ring. ucl.ac.uk Notably, the C(5)-C(6) bond in the "K-region" is relatively short, indicating olefinic character. ucl.ac.uk
The introduction of a bromine atom at the 1-position in This compound would primarily induce electronic effects on the A ring. As an electron-withdrawing group through induction and an electron-donating group through resonance, bromine's net effect can alter the bond lengths in this ring. The C(1)-Br bond itself would be a key geometric parameter. Furthermore, the steric repulsion between the bromine atom and the peri-hydrogen at position 12b could lead to distortions in the bond angles around the C(1) and C(12b) positions.
Below is a table of selected experimental bond lengths for the parent Benzo[a]anthracene-7,12-dione.
| Bond | Bond Length (Å) ucl.ac.uk |
| C(6a)-C(7) | 1.485 (avg) |
| C(7)-C(7a) | 1.485 (avg) |
| C(11a)-C(12) | 1.485 (avg) |
| C(12)-C(12a) | 1.485 (avg) |
| C(7a)-C(11a) | Shorter than typical |
| C(6a)-C(12a) | Shorter than typical |
| C(5)-C(6) | Short (olefinic) |
Fluorescence and Phosphorescence Spectroscopy
The luminescence properties of benzo[a]anthracene derivatives are highly sensitive to their molecular structure and environment. While specific fluorescence and phosphorescence data for This compound are not available, studies on related bromo-substituted benzanthrone (B145504) derivatives can offer valuable insights.
In general, the fluorescence of such polycyclic aromatic quinones arises from a π→π* transition. For a related compound, 2-bromo-3-N-(N',N'-dimethylformamidino)benzanthrone, the fluorescence maximum was observed at 659 nm in ethanol, corresponding to the transition from the lowest occupied molecular orbital (LUMO) to the highest occupied molecular orbital (HOMO). nih.gov A significant Stokes shift is often observed in these systems, which is attributed to the redistribution of electron density and a flattening of the molecular structure in the excited state. nih.gov
For This compound , the bromine atom is expected to influence the luminescence properties through the "heavy-atom effect." This effect typically enhances the rate of intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁). Consequently, one would anticipate a decrease in the fluorescence quantum yield and a corresponding increase in the phosphorescence quantum yield for the 1-bromo derivative compared to the unsubstituted parent compound. The phosphorescence lifetime might also be shortened.
The position of the fluorescence and phosphorescence emission maxima would also be affected by the bromo-substitution. The electron-withdrawing nature of the bromine atom could lead to a red-shift (bathochromic shift) in the emission spectra compared to the parent dione.
A summary of the expected spectroscopic effects of the 1-bromo substitution is presented below:
| Spectroscopic Property | Expected Effect of 1-Bromo Substitution |
| Fluorescence | |
| Quantum Yield | Decrease (due to heavy-atom effect) |
| Emission Maximum | Potential red-shift |
| Phosphorescence | |
| Quantum Yield | Increase (due to enhanced intersystem crossing) |
| Lifetime | Potential decrease |
| Emission Maximum | Potential red-shift |
Further experimental and theoretical studies are necessary to fully elucidate the precise photophysical parameters of this compound.
Research Applications of Benzo a Anthracene 7,12 Diones in Advanced Materials Science
Organic Light-Emitting Diode (OLED) Components and Luminescent Materials
The anthracene (B1667546) core is a well-known chromophore that plays a significant role in the development of materials for organic light-emitting devices (OLEDs). Anthracene derivatives are frequently employed as blue light emitters or as host materials in the emissive layer of OLEDs due to their high quantum yields, good thermal stability, and wide energy gaps. researchgate.net The benzo[a]anthracene-7,12-dione structure provides a rigid and highly conjugated system that is conducive to efficient luminescence.
Researchers have successfully created highly efficient blue OLEDs using host materials based on anthracene derivatives linked to other aromatic structures, such as spirobenzofluorene. researchgate.net These complex structures are designed to prevent molecular aggregation in the solid state, which would otherwise quench luminescence. researchgate.net The 1-bromo substituent on the benzo[a]anthracene-7,12-dione core is a key feature for synthetic chemists, offering a site to attach various functional groups. This allows for the systematic tuning of the material's electronic properties, such as the HOMO/LUMO energy levels, and its emissive color. By strategically modifying the core structure, materials can be optimized for enhanced performance and stability in OLED devices.
Table 1: Performance of Example Blue OLEDs Using Anthracene-Based Host Materials This table illustrates the performance of devices using related anthracene derivatives, indicating the potential for the benzo[a]anthracene-7,12-dione scaffold in similar applications.
| Host Material | Dopant | Emission Color (nm) | Luminance Efficiency (cd/A) |
| BH-9PA | DSA-Ph | 468 | 7.03 |
| BH-9PA | BD-6MDPA | 464 | 6.60 |
| Data sourced from a study on 9-anthracene-spirobenzofluorene derivatives. researchgate.net |
Development of Fluorescent and Phosphorescent Chemosensors
The inherent fluorescence of the anthracene skeleton makes it an excellent platform for the design of chemosensors. researchgate.netresearchgate.net These sensors typically consist of the fluorophore (the anthracene unit) linked to a specific receptor designed to bind to a target analyte, such as a metal ion or an anion. acs.orgnih.gov Upon binding, the interaction between the receptor and the analyte alters the photophysical properties of the fluorophore, resulting in a detectable change in the fluorescence signal, such as an increase ("turn-on") or decrease ("turn-off") in intensity. researchgate.netacs.org
The benzo[a]anthracene-7,12-dione framework can serve as the signaling unit in such sensors. The 1-bromo position is synthetically advantageous, allowing for the covalent attachment of a wide array of receptor moieties. This versatility enables the development of sensors tailored for high selectivity and sensitivity towards specific ions. For instance, anthracene-based sensors have been developed for the detection of biologically and environmentally important metal ions like Zn²⁺, Hg²⁺, and Cu²⁺. researchgate.netresearchgate.netacs.org The detection limits for some of these sensors can reach the nanomolar range. acs.org
Table 2: Examples of Anthracene-Based Fluorescent Chemosensors
| Sensor Base | Target Analyte(s) | Sensing Mechanism | Detection Limit (LOD) |
| Anthracene-thioacetal | Hg²⁺ | "Turn-on" fluorescence | 59 nM |
| Anthracene-l-histidine | Zn²⁺, Cd²⁺, Cu²⁺, Hg²⁺ | Fluorescence enhancement or quenching | Not Specified |
| Anthracene-BODIPY | Hg²⁺, Cu²⁺ | Colorimetric and "turn-on" fluorescence | Not Specified |
| Data compiled from various studies on anthracene-based chemosensors. researchgate.netacs.org |
Chromophoric Applications in Dyes and Pigments
The extensive conjugated π-electron system and the quinone structure of Benzo[a]anthracene-7,12-dione are characteristic of a chromophore, a molecule that absorbs light in the visible region, giving it color. This compound is known in the dye industry and is listed with the Colour Index name C.I. 59000 and the synonym Sirius Yellow G. nist.govnist.gov This directly confirms its use as a dye or pigment.
The color and other properties of the dye, such as fastness and solubility, can be modified by attaching different substituents to the aromatic core. The presence of the bromine atom in 1-Bromobenzo[a]anthracene-7,12-dione provides a convenient route to synthesize a library of derivatives with varied colors and properties, making it a valuable intermediate for creating novel dyes and pigments.
Table 3: Compound Identification as a Dye
| Chemical Name | CAS Number | Known Dye Names/Identifiers |
| Benzo[a]anthracene-7,12-dione | 2498-66-0 | C.I. 59000, Sirius Yellow G, Benzanthraquinone nist.govnist.gov |
Photophysical and Photochemical Applications (e.g., Photodynamic Therapy, Photocatalysis)
Photodynamic therapy (PDT) is a medical treatment that uses a photosensitizer, light, and oxygen to kill cancer cells and other diseased cells. imrpress.com Upon activation by light of a specific wavelength, the photosensitizer can generate highly reactive oxygen species (ROS), such as singlet oxygen, which are toxic to the targeted cells. rsc.org Anthraquinones, the class of compounds to which benzo[a]anthracene-7,12-dione belongs, are among the non-porphyrin sensitizers that have been considered for PDT applications. nih.gov
The core structure of benzo[a]anthracene-7,12-dione can absorb light and, through intersystem crossing, reach an excited triplet state capable of transferring its energy to molecular oxygen to produce cytotoxic singlet oxygen. nih.gov While research on the specific 1-bromo derivative in PDT is limited, its parent scaffold shows potential. Furthermore, the bromo-substituent can be used to attach targeting ligands, such as peptides or antibodies, to selectively deliver the photosensitizer to tumor tissues, a key strategy for improving the efficacy and safety of PDT. rsc.orgnih.gov The photooxidative properties of these compounds also suggest potential for use in photocatalysis. nih.gov
Scaffold Design for Novel Functional Materials
The benzo[a]anthracene-7,12-dione structure is a versatile scaffold for the design of new functional materials. ucl.ac.uk Its rigid, planar geometry and inherent photophysical properties make it an attractive starting point. The true value of this compound in this context lies in the synthetic handle provided by the bromine atom.
Bromine is an excellent leaving group in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful methods for forming carbon-carbon bonds. This allows chemists to easily and precisely attach a wide range of functional groups to the C-1 position of the scaffold. This capability is critical for:
Tuning optoelectronic properties for OLEDs by adding electron-donating or -withdrawing groups.
Constructing selective chemosensors by introducing complex receptor units. researchgate.netacs.org
Modifying color and performance for advanced dyes and pigments.
Synthesizing targeted photosensitizers for medical applications by linking to biomolecules. nih.gov
The synthesis of related derivatives, such as 3-methoxybenz[a]anthracene-7,12-dione from a bromo-anthracene precursor, highlights the utility of halogenated benzanthracenes as key intermediates in building more complex and functional molecules. nih.gov
Emerging Research Avenues and Future Outlook for 1 Bromobenzo a Anthracene 7,12 Dione Chemistry
Sustainable Synthesis and Green Chemistry Approaches
The future synthesis of 1-bromobenzo[a]anthracene-7,12-dione and its derivatives will increasingly prioritize sustainability. Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous substances. Research in this area is expected to focus on catalytic methods, alternative energy sources, and atom-economical reactions.
One promising avenue is the use of microwave-assisted synthesis. For instance, Diels-Alder reactions involving 9-bromoanthracene (B49045) have been successfully carried out under microwave conditions, significantly reducing reaction times and improving efficiency. This methodology could foreseeably be adapted for the construction of the core benzo[a]anthracene skeleton.
Catalytic bromination represents another key area for green synthesis. Traditional methods often rely on stoichiometric amounts of bromine and a Lewis acid catalyst, such as FeBr₃. youtube.com Future research will likely explore solid acid catalysts or photocatalytic systems to improve selectivity, reduce catalyst loading, and simplify purification. Understanding the mechanistic pathways of bromination, including potential side reactions and the formation of poly-brominated species, is crucial for developing these cleaner methods. rsc.orgnih.govelsevierpure.comresearchgate.net For example, studies on the bromination of 2,7-di-tert-butylpyrene (B1295820) show that the reaction conditions (e.g., presence or absence of an iron catalyst) dramatically influence the regioselectivity of the product. rsc.org
Moreover, developing synthetic routes from alternative, readily available precursors using oxidative cycloaddition reactions, such as those demonstrated for other bromoanthraquinones, could provide more sustainable pathways than multi-step classical syntheses. researchgate.net
Table 1: Comparison of Conventional vs. Emerging Green Synthesis Strategies
| Feature | Conventional Synthesis | Green/Sustainable Approach |
|---|---|---|
| Energy Source | Conventional heating (e.g., oil bath) | Microwave irradiation, Photocatalysis |
| Catalysis | Stoichiometric Lewis acids (e.g., FeBr₃) | Heterogeneous catalysts, Biocatalysts |
| Solvents | Chlorinated solvents (e.g., CCl₄) | Greener solvents (e.g., ionic liquids), Solvent-free conditions |
| Atom Economy | Often involves protecting groups and multiple steps | Focus on atom-economical reactions like C-H activation |
| Selectivity | May produce mixtures of isomers | Catalyst design for high regioselectivity |
Advanced Functionalization for Tailored Material Properties
The bromine atom at the C-1 position of this compound is not merely a structural feature but a versatile anchor for advanced functionalization. Its true potential lies in its ability to serve as a key intermediate for creating a new generation of organic materials with precisely tuned electronic and photophysical properties. The bromo-substituent is an excellent leaving group for a variety of transition-metal-catalyzed cross-coupling reactions. beilstein-journals.orgnih.gov
Palladium-catalyzed reactions such as the Suzuki-Miyaura (for C-C bond formation with boronic acids) and Buchwald-Hartwig (for C-N bond formation with amines) couplings are particularly powerful. researchgate.net By carefully selecting the coupling partners, researchers can systematically modify the molecule's properties. For instance, coupling with electron-donating or electron-withdrawing aryl groups can modulate the HOMO/LUMO energy levels, which is critical for applications in organic electronics. researchgate.netnih.gov The introduction of specific functional groups can also enhance solubility or promote desired intermolecular packing in the solid state, which is crucial for performance in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). guidechem.comrsc.orgrsc.org
Table 2: Potential Functionalization Reactions at the C-1 Position
| Reaction Name | Coupling Partner | Resulting Linkage | Potential Application |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/heteroaryl boronic acids | C-C (Aryl) | Tuning electronic properties for OLEDs/OFETs |
| Buchwald-Hartwig | Amines, Carbazoles | C-N | Creating hole-transport materials |
| Sonogashira | Terminal alkynes | C-C (Alkynyl) | Extending π-conjugation for red-shifted absorption/emission |
| Stille | Organostannanes | C-C (Aryl/Vinyl) | Building complex molecular architectures |
| Heck | Alkenes | C-C (Vinyl) | Synthesis of conjugated polymers |
The development of bromo-functionalized polycyclic aromatic hydrocarbons (PAHs) as building blocks for donor-acceptor materials is an active area of research, with applications in thermally activated delayed fluorescence (TADF) and near-infrared (NIR) emitters. nih.gov The benzo[a]anthracene-7,12-dione core acts as an acceptor, and by coupling it to various donor moieties via the bromo-position, a library of materials with diverse photophysical characteristics can be accessed.
Integration into Hybrid Organic-Inorganic Systems
A significant frontier in materials science is the creation of hybrid organic-inorganic materials, which combine the processability and functional diversity of organic molecules with the robustness and stability of inorganic frameworks. This compound is a prime candidate for incorporation into such systems.
The most common approach involves modifying the organic molecule with a reactive group that can covalently bond to an inorganic matrix, typically silica (B1680970) (SiO₂), via the sol-gel process. mdpi.com The synthesis strategy would involve a two-step process:
Functionalization: The bromo group on the benzo[a]anthracene-dione core would be replaced, for example, with a trialkoxysilane group using a suitable cross-coupling reaction.
Co-condensation: This functionalized organic precursor is then mixed with a bulk silica precursor, such as tetraethoxysilane (TEOS), and undergoes hydrolysis and co-condensation to form a three-dimensional silica network with the organic moiety covalently embedded within it. mdpi.comresearchgate.netmdpi.com
Such hybrid materials could have a wide range of applications. If the organic unit retains its photophysical properties, the resulting hybrid could be used for solid-state sensors. For example, porous silica hybrids containing functional dyes have been developed for CO₂ detection. nih.gov Alternatively, the defined pores of mesoporous silica could provide a structured environment to control the aggregation and electronic interactions of the embedded dione (B5365651) molecules, leading to materials with unique optical or catalytic properties. nih.gov
Elucidation of Complex Reaction Intermediates and Transition States
A deeper understanding of the reactivity of this compound requires the elucidation of its transient reaction intermediates and transition states. This is an area where computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role.
Computational studies on the parent benzo[a]anthracene have provided significant insights into the formation and stability of carbocation intermediates, which are key in its metabolic activation and chemical reactivity. nih.govacs.orgresearchgate.net These studies show that the stability of such intermediates is highly dependent on the position of substituents. It is predicted that a bromine atom at the C-1 position would significantly influence the electron distribution and stability of any carbocations formed, for example, during electrophilic attack or oxidation. nih.govacs.org DFT calculations can map the potential energy surfaces for reactions, identify the structures of transition states, and predict reaction barriers, thereby guiding synthetic efforts toward more efficient and selective transformations. researchgate.net
Furthermore, understanding the mechanistic pathways of the formation of brominated PAHs from thermal processes can provide clues about their environmental fate and potential for formation as byproducts in high-temperature industrial settings. nih.govresearchgate.net Such mechanistic work, combining kinetic modeling and computational calculations, is essential for predicting and controlling the synthesis of these complex molecules.
Exploration of New Spectroscopic Probes for Advanced Materials Characterization
The unique combination of a large π-conjugated system, a quinone structure, and a heavy bromine atom makes this compound an intriguing scaffold for the development of novel spectroscopic probes.
A key phenomenon to be exploited is the internal heavy-atom effect . The presence of bromine, a relatively heavy atom, can significantly enhance spin-orbit coupling. nih.govacs.org This facilitates intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁), potentially quenching fluorescence but promoting phosphorescence. Materials exhibiting room-temperature phosphorescence are highly sought after for applications in bioimaging, sensing, and anti-counterfeiting technologies. The heavy-atom effect is also crucial in the design of materials for OLEDs that utilize triplet harvesting mechanisms like TADF. acs.orgrsc.orgrsc.org
Additionally, the inherent electronic structure of the benzo[a]anthracene-dione core, when further functionalized, can lead to solvatochromism, where the absorption and emission wavelengths are sensitive to the polarity of the local environment. researchgate.netnih.gov By attaching specific recognition units to the core structure (using the C-1 bromo position as a handle), probes could be designed to report on the polarity of specific microenvironments, such as the interior of a protein or a polymer matrix. Derivatives of 9-bromoanthracene have already been explored as precursors for bioimaging applications, highlighting the potential of this class of compounds.
Q & A
What are the recommended methods for synthesizing 1-Bromobenzo[a]anthracene-7,12-dione, and what analytical techniques ensure its purity?
Basic Research Question
Synthesis of brominated polycyclic aromatic diones typically involves halogenation of precursor anthracene derivatives. A plausible route includes bromination of benzo[a]anthracene-7,12-dione using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid or DMF at 60–80°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Analytical validation should combine:
- High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity.
- Mass Spectrometry (MS) and NMR (¹H/¹³C) to confirm molecular structure and substitution patterns .
- Melting Point Analysis to compare with literature values (if available).
How should researchers handle and store this compound to ensure safety and compound stability?
Basic Research Question
This compound is likely a hazardous material due to structural similarities to polycyclic aromatic hydrocarbons (PAHs) and brominated carcinogens. Key precautions include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use Class I Type B biosafety hoods for weighing or handling .
- Ventilation: Ensure local exhaust ventilation to minimize inhalation exposure .
- Storage: Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent oxidation or degradation .
- Spill Management: Use HEPA-filtered vacuums or wet methods for cleanup; avoid dry sweeping .
What experimental strategies can elucidate the electronic effects of bromine substitution on the reactivity of benzo[a]anthracene-7,12-dione derivatives?
Advanced Research Question
Bromine’s electron-withdrawing effects alter the electronic landscape of the anthracene core. Methodologies to probe this include:
- Density Functional Theory (DFT) Calculations: Compare frontier molecular orbitals (HOMO/LUMO) of brominated vs. non-brominated derivatives to predict reactivity in Diels-Alder or nucleophilic substitution reactions.
- Electrochemical Analysis: Cyclic voltammetry can quantify redox potentials influenced by bromine’s inductive effect .
- Kinetic Studies: Monitor reaction rates (e.g., with nucleophiles like amines) under varying conditions to assess substituent effects .
How do solvent polarity and reaction conditions influence the regioselectivity of nucleophilic attacks on this compound?
Advanced Research Question
Regioselectivity in aromatic bromo-diones is governed by solvent polarity and steric/electronic factors:
- Polar Protic Solvents (e.g., MeOH): Stabilize transition states via hydrogen bonding, favoring nucleophilic attack at less sterically hindered positions (e.g., C-3 over C-4).
- Non-Polar Solvents (e.g., toluene): Enhance π-π interactions, directing nucleophiles to electron-deficient sites adjacent to the carbonyl groups.
- Temperature Effects: Higher temperatures (80–100°C) may override kinetic control, leading to thermodynamic products at more stable positions. Validate outcomes via X-ray crystallography or 2D NMR (COSY/NOESY) .
What are the potential carcinogenic risks associated with prolonged exposure to this compound, and how can these be mitigated in laboratory settings?
Advanced Research Question
While direct toxicity data for this compound is limited, structurally related PAHs (e.g., 7,12-DMBA) are transplacental carcinogens and require stringent controls . Mitigation strategies:
- Biological Monitoring: Regular urine/serum assays for PAH metabolites (e.g., hydroxyanthracenes) in exposed personnel .
- Engineering Controls: Use glove boxes for high-risk procedures (e.g., in vivo studies).
- Institutional Protocols: Adhere to OSHA’s PPE Standard (29 CFR 1910.132) and NIOSH Control Banding guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
